Fmoc-O-tert-butyl-D-4-hydroxyproline
Overview
Description
Fmoc-O-tert-butyl-D-4-hydroxyproline is a derivative of hydroxyproline, an amino acid commonly found in collagen. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl group. It is widely used in peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Fmoc-O-tert-butyl-D-4-hydroxyproline, also known as FMOC-O-TERT-BUTYL-D-TRANS-4-HYDROXYPROLINE, is a synthetic compound with a variety of applications in proteomics research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or peptides as part of its mechanism of action.
Mode of Action
It is known that the fmoc group can be cleaved by primary and secondary amines . This property is utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino acid residues .
Biochemical Pathways
Its use in spps suggests that it may play a role in the synthesis of complex peptides and proteins .
Result of Action
Its role in spps suggests that it may contribute to the synthesis of specific peptides or proteins .
Action Environment
It is known that the compound should be stored at 0-8°c , indicating that temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
The chemical reactivity of Fmoc-O-tert-butyl-D-4-hydroxyproline primarily centers on the carboxyl unit in its structure . This carboxyl unit can undergo condensation reactions with alcohols or amines under acidic or basic catalysts to introduce the proline skeleton into the structure of the target bioactive molecule . This condensation reaction can increase the diversity and stability of the molecule .
Molecular Mechanism
It is known that the carboxyl unit in its structure can interact with alcohols or amines to form ester derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-tert-butyl-D-4-hydroxyproline typically involves the protection of the hydroxyproline’s hydroxyl and amino groups. The process begins with the protection of the hydroxyl group using a tert-butyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-tert-butyl-D-4-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc and tert-butyl protecting groups can be selectively removed or substituted under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Deprotecting agents: Such as piperidine for Fmoc removal and trifluoroacetic acid for tert-butyl removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl group, while reduction of the carbonyl group regenerates the hydroxyl group .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-O-tert-butyl-D-4-hydroxyproline is used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology
In biological research, this compound is used to study the structure and function of collagen and other proteins containing hydroxyproline. It helps in understanding protein folding and stability .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group for synthesizing therapeutic peptides .
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-tert-butyl-L-4-hydroxyproline: Similar in structure but differs in the stereochemistry of the hydroxyproline.
Fmoc-O-tert-butyl-D-threonine: Contains a similar protecting group but differs in the amino acid backbone.
Uniqueness
Fmoc-O-tert-butyl-D-4-hydroxyproline is unique due to its specific stereochemistry and the presence of both Fmoc and tert-butyl protecting groups. This combination provides stability and ease of removal, making it highly suitable for peptide synthesis .
Properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXBYOKQUEIDW-YCRPNKLZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359657 | |
Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464193-92-8 | |
Record name | Fmoc-O-tert-butyl-D-4-hydroxyproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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